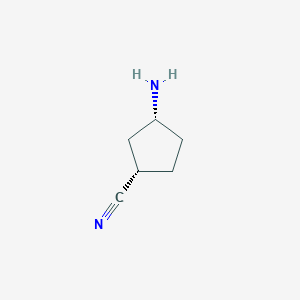

(1S,3R)-3-氨基环戊烷甲腈

描述

Aminocyclopentanecarbonitrile compounds are part of a larger class of organic compounds known as amines. Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair .

Molecular Structure Analysis

The molecular structure of aminocyclopentanecarbonitrile compounds, like all organic compounds, can be analyzed using various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry. These techniques can provide information about the types and numbers of atoms in the molecule and their connectivity .Chemical Reactions Analysis

The chemical reactivity of aminocyclopentanecarbonitrile would be influenced by the presence of the amine and nitrile functional groups. Amines can participate in a variety of reactions, including acid-base reactions, alkylation, and reactions with carbonyl compounds. Nitriles can also undergo several reactions, such as hydrolysis, reduction, and reactions with Grignard reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. These properties are determined by the compound’s molecular structure and functional groups .科学研究应用

药物中的结构多样性和合成

氮杂环的结构多样性,包括类似于 (1S,3R)-3-氨基环戊烷甲腈的化合物,在药物开发中发挥着重要作用。氮杂环由于其多功能的化学性质和生物活性,是许多药物中的基础成分。对美国 FDA 批准的药物中氮杂环的分析揭示了此类结构的高流行率和重要性,突出了其在设计新型治疗剂中的实用性 (Vitaku, Smith, & Njardarson, 2014)。

在土壤氮化学中的作用

含氮化合物,包括氨基环戊烷甲腈,在土壤化学中具有影响,特别是在氮循环中。土壤有机氮的化学性质对于理解养分有效性和土壤肥力至关重要,蛋白质物质和杂环氮化合物是土壤氮的主要成分。这种理解对于农业应用和环境可持续性至关重要 (Schulten & Schnitzer, 1997)。

抗肿瘤潜力和金配合物

对氨基酸、肽和蛋白质的金 (III) 配合物(包括与氨基环戊烷甲腈的结构基序相关的金 (III) 配合物)的研究表明了潜在的抗肿瘤应用。这些配合物在开发新的癌症治疗方法中显示出前景,突出了金属离子和有机分子在药物化学中的相互作用 (Glišić, Rychlewska, & Djuran, 2012)。

氨基酸在生物基生产中的利用

探索氨基酸用于生物基化学生产突出了含氮化合物在生物精炼部门的相关性。从各种来源(包括工业副产品)衍生的氨基酸已被确认为生产大宗化学品的宝贵原料,展示了有机化学和可持续工业实践的交叉 (Lammens, Franssen, Scott, & Sanders, 2012)。

缓蚀

喹啉及其衍生物与氨基环戊烷甲腈具有相似的结构,它们以其缓蚀性能而闻名。这些化合物与金属表面形成稳定的螯合络合物,提供防腐蚀保护。这种应用在工业环境中尤为重要,在工业环境中,耐腐蚀性对于保持金属结构和部件的完整性至关重要 (Verma, Quraishi, & Ebenso, 2020)。

作用机制

Target of Action

The primary target of (1S,3R)-3-Aminocyclopentanecarbonitrile is Glutathione Peroxidase 4 (GPx4) . GPx4 is an enzyme that plays a crucial role in protecting cells from oxidative damage by reducing lipid hydroperoxides to their corresponding alcohols and reducing free hydrogen peroxide to water .

Mode of Action

(1S,3R)-3-Aminocyclopentanecarbonitrile, also known as RSL3, induces a form of regulated cell death known as ferroptosis by inhibiting the activity of GPx4 .

Biochemical Pathways

The compound affects the ferroptosis pathway , which is characterized by the accumulation of lipid peroxidation products and lethal reactive oxygen species (ROS) derived from iron metabolism . The inhibition of GPx4 by (1S,3R)-3-Aminocyclopentanecarbonitrile leads to the accumulation of lipid peroxides, which are toxic and can lead to cell death .

Result of Action

The inhibition of GPx4 by (1S,3R)-3-Aminocyclopentanecarbonitrile leads to the induction of ferroptosis, a form of cell death characterized by the accumulation of lipid peroxides . This can result in decreased cell viability, inhibition of spheroid formation, and disruption of cell migration in vitro .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (1S,3R)-3-Aminocyclopentanecarbonitrile. For instance, the presence of heavy metals in the environment has been shown to regulate ferroptosis, which is the primary mode of action of this compound . Furthermore, the compound’s stability and efficacy could be affected by factors such as pH, temperature, and the presence of other substances in the environment.

安全和危害

未来方向

The future directions for research on a compound like “(1S,3R)-3-Aminocyclopentanecarbonitrile” could include exploring its potential applications in various fields, such as pharmaceuticals or materials science. This would likely involve further studies on its synthesis, properties, and reactivity .

属性

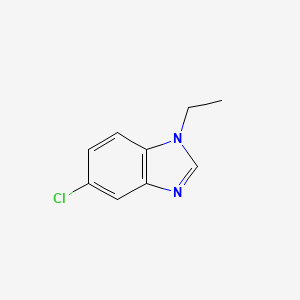

IUPAC Name |

(1S,3R)-3-aminocyclopentane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c7-4-5-1-2-6(8)3-5/h5-6H,1-3,8H2/t5-,6+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKTNSCWXNMMDQK-NTSWFWBYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@H]1C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,3R)-3-Aminocyclopentanecarbonitrile | |

CAS RN |

884006-65-9 | |

| Record name | rac-(1R,3S)-3-aminocyclopentane-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2893071.png)

![2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2893074.png)

![N-[1-(carbamoylmethyl)piperidin-4-yl]-2-chloroquinoline-4-carboxamide](/img/structure/B2893076.png)

![N-[(1-Phenylpyrrolidin-3-yl)methyl]but-2-ynamide](/img/structure/B2893078.png)

![2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2893081.png)

![1-(Chloromethyl)-3-[(3,5-dimethylphenyl)methyl]bicyclo[1.1.1]pentane](/img/structure/B2893087.png)